molecular formula C7H15NO B12833737 (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol

Cat. No.: B12833737
M. Wt: 129.20 g/mol
InChI Key: QVJHLJGPSVCTGC-FSDSQADBSA-N
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Description

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol is a chiral cyclohexanol derivative with an amino group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol typically involves the reduction of a suitable precursor, such as a ketone or an ester, followed by the introduction of the amino group. One common method involves the reduction of 2-methylcyclohexanone using a chiral reducing agent to obtain the desired stereochemistry. The resulting alcohol is then subjected to amination reactions to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes are scaled up to ensure the high purity of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: 2-methylcyclohexanone, 2-methylcyclohexanal

    Reduction: Various reduced derivatives depending on the specific reaction conditions

    Substitution: Amides, secondary amines

Scientific Research Applications

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases associated with the JNK pathway.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. One notable pathway is the JNK (c-Jun N-terminal kinase) pathway, where the compound may act as an inhibitor, modulating the activity of JNK and affecting downstream signaling processes. This modulation can have therapeutic implications in diseases where the JNK pathway is dysregulated .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride
  • (1R,2R,5R)-5-amino-2-methylcyclohexanone
  • (1R,2R,5R)-5-amino-2-methylcyclohexane

Uniqueness

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with the JNK pathway sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-2-3-6(8)4-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1

InChI Key

QVJHLJGPSVCTGC-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)N

Canonical SMILES

CC1CCC(CC1O)N

Origin of Product

United States

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